Pipecolic acid

Catalog No.
S1767779
CAS No.
535-75-1
M.F
C6H11NO2
M. Wt
129.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pipecolic acid

CAS Number

535-75-1

Product Name

Pipecolic acid

IUPAC Name

piperidine-2-carboxylic acid

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

InChI

InChI=1S/C6H11NO2/c8-6(9)5-3-1-2-4-7-5/h5,7H,1-4H2,(H,8,9)

InChI Key

HXEACLLIILLPRG-UHFFFAOYSA-N

SMILES

C1CCNC(C1)C(=O)O

Solubility

314 mg/mL

Synonyms

2-piperidinecarboxylic acid, homopipecolic acid, L-pipecolic acid, pipecolic acid, pipecolic acid hydrochloride, (+-)-isomer, pipecolic acid, (+,-)-isomer, pipecolic acid, (-)-, pipecolic acid, (R)-isomer, pipecolic acid, (S)-isomer, pipecolic acid, 14C-labeled cpd, (+,-)-isomer, pipecolic acid, ion (1-), pipecolic acid, ion(1-), (+,-)-isomer, pipecolic acid, ion(1-), (S)-isomer, pipecolic acid, monopotassium salt

Canonical SMILES

C1CCNC(C1)C(=O)O
  • Defense Priming: When exposed to PA, plants exhibit a heightened state of alert. This priming effect allows them to react more quickly and effectively when infected by bacteria. PA treatment leads to increased production of salicylic acid (SA) and nicotine, both of which are crucial components of the plant's defense response PubMed: . This priming effect has been observed in both Arabidopsis and tobacco, suggesting a broad applicability across different plant families PubMed: .

Pipecolic Acid in Microbial Secondary Metabolites

Beyond its role in plants, pipecolic acid holds significance in the realm of microbial research.

  • Precursor for Bioactive Molecules: PA serves as a building block for many essential secondary metabolites produced by microorganisms. These secondary metabolites often possess various biological activities with potential pharmaceutical applications PubMed: . Understanding the biosynthesis of PA in microbes could be instrumental in the development of novel drugs through the manipulation of these pathways. Researchers are particularly interested in elucidating the specific enzymes responsible for PA synthesis, paving the way for the creation of customized analogs with enhanced properties.

Pipecolic Acid as a Research Tool

The unique properties of pipecolic acid make it a valuable tool for scientific research.

  • Protein Production Studies: Recombinant protein production, a crucial technique in biotechnology, can be hampered by protein aggregation. Studies have utilized PA to improve the solubility and production of specific proteins expressed in E. coli. Researchers have identified key amino acid residues in the protein structure that influence its solubility. By strategically modifying these residues (e.g., replacing hydrophobic residues with hydrophilic ones), scientists can create protein variants that are more soluble and easier to produce for further study PubMed Central: . This approach not only facilitates protein production but also sheds light on the factors governing protein solubility within cells.

Pipecolic acid, also known as piperidine-2-carboxylic acid, is an organic compound with the molecular formula C6H11NO2\text{C}_6\text{H}_{11}\text{NO}_2. It is classified as a carboxylic acid derivative of piperidine and is considered a non-proteinogenic amino acid due to its absence in the genetic code. The compound is chiral, with the S-stereoisomer being more prevalent in nature. Pipecolic acid appears as a colorless solid and is synthesized biologically from lysine through various enzymatic pathways, including the action of specific enzymes such as CRYM, which is involved in its biosynthesis .

Typical of amino acids and carboxylic acids. It can act as a chelating agent, forming complexes with metal ions, such as copper . Additionally, it has been shown to catalyze direct asymmetric Mannich reactions when used as a catalyst in organic synthesis . The compound can also undergo transformations to form other derivatives through various synthetic pathways, including stereoselective aldol reactions and biocatalytic methods .

Pipecolic acid plays a significant role in biological systems. It is involved in metabolic pathways and has been linked to certain neurological conditions. Elevated levels of pipecolic acid are associated with pipecolic acidemia, which can manifest in various metabolic disorders. Moreover, it has been implicated in certain types of epilepsy, such as pyridoxine-dependent epilepsy . Its biological functions extend to acting as a metabolite in both plants and humans, highlighting its importance across different biological systems .

Pipecolic acid has several applications across different fields:

  • Pharmaceuticals: Due to its biological activity, pipecolic acid and its derivatives are explored for therapeutic uses, particularly in treating metabolic disorders and neurological conditions.
  • Organic Chemistry: It serves as a building block in organic synthesis and catalysis, facilitating various

Research on pipecolic acid interactions focuses on its role as a chelating agent and its involvement in enzyme-catalyzed reactions. Studies have indicated that pipecolic acid can form stable complexes with metal ions, influencing biochemical pathways and potentially affecting enzyme activities. Additionally, its interaction with neurotransmitter systems may underlie its association with neurological disorders .

Several compounds share structural or functional similarities with pipecolic acid. Below is a comparison highlighting its uniqueness:

Compound NameStructureUnique Features
L-lysineAmino acidPrecursor to pipecolic acid; essential amino acid
1-piperidine-2-carboxylic acidStructural isomerSimilar structure but differs in stereochemistry
L-prolineAmino acidSimilar cyclic structure; involved in protein synthesis
4-piperidoneKetone derivative of piperidineDifferent functional group; used in pharmaceuticals

Pipecolic acid's unique position arises from its specific chiral configuration and biological roles that distinguish it from these similar compounds.

Physical Description

Solid

XLogP3

-2.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

129.078978594 g/mol

Monoisotopic Mass

129.078978594 g/mol

Heavy Atom Count

9

LogP

-2.31

Melting Point

264 °C

UNII

H254GW7PVV

Related CAS

69470-51-5 (mono-potassium salt)
15862-86-9 (hydrochloride salt/solvate)

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3105-95-1
535-75-1
4043-87-2

Wikipedia

Pipecolic_acid

General Manufacturing Information

2-Piperidinecarboxylic acid: INACTIVE

Dates

Modify: 2023-08-15
Kohler et al. Synthetic cascades are enabled by combining biocatalysts with artficial metalloenzymes. Nature Chemistry, doi: 10.1038/nchem.1498, published online 25 November 2012 http://www.nature.com/nchem
Over et al. Natural-product-derived fragments for fragment-based ligand discovery. Nature Chemistry, doi: 10.1038/nchem.1506, published online 2 December 2012 http://www.nature.com/nchem

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